molecular formula C6H8NO3P B038329 (3-Aminophenyl)phosphonic acid CAS No. 5427-30-5

(3-Aminophenyl)phosphonic acid

Cat. No.: B038329
CAS No.: 5427-30-5
M. Wt: 173.11 g/mol
InChI Key: MZZQBSHNCYWSTL-UHFFFAOYSA-N
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Description

(3-Aminophenyl)phosphonic acid is an organic compound with the chemical formula C6H8NO3P. It consists of a benzene ring substituted with an amino group at the third position and a phosphonic acid group. This compound is a white crystalline solid that is stable at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Aminophenyl)phosphonic acid can be synthesized through various methods. One common method involves the oxidative chemical polymerization of 3-aminophenyl phosphonic acid in the presence of p-phenylenediamine. The reaction is carried out in different aqueous media, such as deionized water, 1M aqueous hydrochloric acid solution, or pH 3 buffer solution. The oxidant used is ammonium peroxydisulfate .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar oxidative polymerization techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The synthesized compound is then purified through processes such as dialysis and characterized using various analytical techniques .

Chemical Reactions Analysis

Types of Reactions: (3-Aminophenyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce different phosphonic acid derivatives, while substitution reactions can yield various substituted phenyl phosphonic acids .

Scientific Research Applications

(3-Aminophenyl)phosphonic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: (3-Aminophenyl)phosphonic acid is unique due to the specific positioning of the amino group, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers and analogs .

Properties

IUPAC Name

(3-aminophenyl)phosphonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8NO3P/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZQBSHNCYWSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063871
Record name Phosphonic acid, (3-aminophenyl)-
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Molecular Weight

173.11 g/mol
Source PubChem
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CAS No.

5427-30-5
Record name P-(3-Aminophenyl)phosphonic acid
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Record name (3-Aminophenyl)phosphonic acid
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Record name (3-Aminophenyl)phosphonic acid
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Record name Phosphonic acid, P-(3-aminophenyl)-
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Record name Phosphonic acid, (3-aminophenyl)-
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Synthesis routes and methods

Procedure details

4 mL of DMF and trimethylsilyl bromide (1 mL) were added to the mixture (170 mg) of monomethyl(3-nitrophenyl)phosphonate and dimethyl ester, and stirred at 60° C. for 2 hours. After removing a solvent, the mixture was dissolved in a mixed solvent of water and methanol. Pd/C in catalyst quantity was added thereto and stirred under hydrogen atmosphere overnight. After filtering out the catalyst, a solvent was removed to obtain a crude product of (3-aminophenyl)phosphonic acid.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
monomethyl(3-nitrophenyl)phosphonate
Quantity
170 mg
Type
reactant
Reaction Step One
[Compound]
Name
dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the synthesis environment impact the properties of poly(3-aminophenyl phosphonic acid)?

A2: Research indicates that the aqueous environment during the polymerization of (3-Aminophenyl)phosphonic acid significantly influences the final material properties []. For instance, varying the pH of the solution during synthesis, by using deionized water, acidic solutions (HCl), or buffered solutions, leads to different morphologies and electrical conductivities in the resulting polymer. This highlights the importance of carefully controlling reaction conditions to tailor the material for specific applications.

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